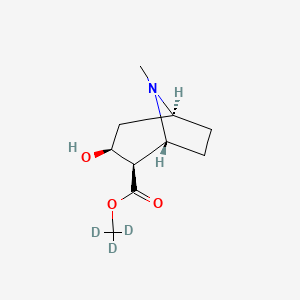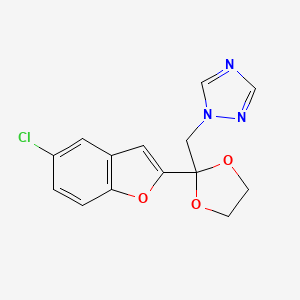
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)méthyl)-1H-1,2,4-triazole est un composé organique complexe qui présente un cycle benzofurane substitué par un atome de chlore, un cycle dioxolane et un cycle triazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)méthyl)-1H-1,2,4-triazole implique généralement plusieurs étapes. Une approche courante commence par la préparation du précurseur 5-chloro-2-benzofurane. Cela peut être réalisé en faisant réagir la p-chloroacétophénone avec de l'acide acétique glacial et un catalyseur approprié . L'intermédiaire résultant est ensuite soumis à d'autres réactions pour introduire les cycles dioxolane et triazole.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et d'automatisation pour garantir une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)méthyl)-1H-1,2,4-triazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : L'atome de chlore sur le cycle benzofurane peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire une variété de groupes fonctionnels, améliorant ainsi la polyvalence du composé.
Applications de la recherche scientifique
Le 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)méthyl)-1H-1,2,4-triazole a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément de base pour synthétiser des molécules plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : La structure unique du composé le rend utile dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)méthyl)-1H-1,2,4-triazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et font l'objet de recherches continues.
Applications De Recherche Scientifique
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[(5-chloro-2-benzofuranyl)(2-chlorophényl)méthyl]-1H-imidazole
- 1-[(5-bromo-2-benzofuranyl)phénylméthyl]-1H-imidazole
- Acide 2-[(5-chloro-2-benzofuranyl)méthoxy]-2-méthylpropanoïque
Unicité
Le 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)méthyl)-1H-1,2,4-triazole se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
98519-05-2 |
|---|---|
Formule moléculaire |
C14H12ClN3O3 |
Poids moléculaire |
305.71 g/mol |
Nom IUPAC |
1-[[2-(5-chloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-1-2-12-10(5-11)6-13(21-12)14(19-3-4-20-14)7-18-9-16-8-17-18/h1-2,5-6,8-9H,3-4,7H2 |
Clé InChI |
HFBXMVJNVNWQML-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



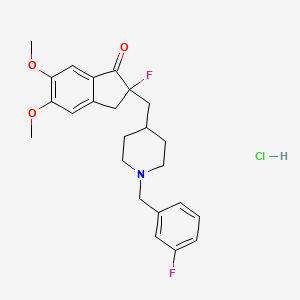


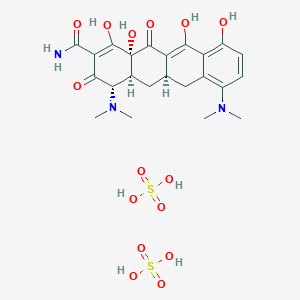
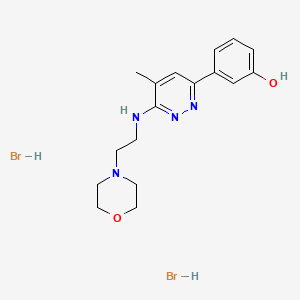


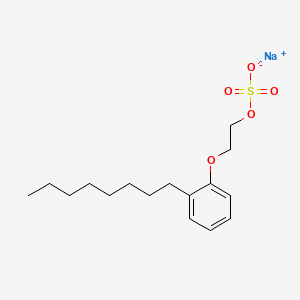
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
